Glyceryl-2-13C trihexadecanoate

Catalog No.
S1939064
CAS No.
287111-33-5
M.F
C51H98O6
M. Wt
808.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl-2-13C trihexadecanoate

CAS Number

287111-33-5

Product Name

Glyceryl-2-13C trihexadecanoate

IUPAC Name

2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

808.3 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1

InChI Key

PVNIQBQSYATKKL-KRXTUEGCSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Glyceryl-2-13C trihexadecanoate, also known as 1,3-bis(hexadecanoyloxy)propan-2-yl hexadecanoate, is a triglyceride compound where glycerol is esterified with three hexadecanoic acid (palmitic acid) chains. The unique feature of this compound is the incorporation of the carbon-13 isotope at the second carbon position of the glycerol backbone. This isotopic labeling allows for advanced tracking and analysis in various biochemical studies. The chemical formula for glyceryl-2-13C trihexadecanoate is C51H98O6C_{51}H_{98}O_6, and it has a molecular weight of approximately 807.32 g/mol .

  • Oxidation: This reaction converts the triacylglycerol into its corresponding fatty acid and glycerol derivatives. Common reagents include potassium permanganate and hydrogen peroxide.
  • Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield glycerol and palmitic acid, typically using hydrochloric acid or sodium hydroxide as catalysts.
  • Transesterification: This involves exchanging the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives. Catalysts such as sodium methoxide or lipases are commonly used in this process.

Glyceryl-2-13C trihexadecanoate has significant biological relevance, particularly in lipid metabolism studies. It serves as a tracer in metabolic pathways, helping researchers understand how dietary fats are absorbed, distributed, and metabolized within biological systems. The isotopic labeling allows for precise tracking in experiments related to obesity, diabetes, and cardiovascular diseases, providing insights into how these conditions are influenced by fat intake .

The synthesis of glyceryl-2-13C trihexadecanoate typically involves esterification reactions between glycerol and hexadecanoic acid. The incorporation of the carbon-13 isotope is achieved at the second carbon position of the glycerol backbone. This process usually requires a catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure selective isotopic incorporation. Industrial production methods mirror these synthetic routes but utilize high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment .

Glyceryl-2-13C trihexadecanoate is utilized across various fields:

  • Scientific Research: It acts as a tracer in metabolic studies to investigate lipid metabolism pathways.
  • Biology: The compound aids in studying the absorption and distribution of dietary fats.
  • Medicine: It is relevant in research concerning obesity, diabetes, and cardiovascular diseases.
  • Industry: The compound is used in developing nutritional supplements and functional foods aimed at enhancing understanding of fat metabolism .

Studies involving glyceryl-2-13C trihexadecanoate focus on its interactions within lipid metabolism pathways. Research has shown that this compound can influence lipid absorption rates and metabolic responses in various biological systems. Its isotopic labeling provides a powerful tool for understanding how dietary fats interact with physiological processes, particularly in conditions that affect fat metabolism .

Several compounds share structural similarities with glyceryl-2-13C trihexadecanoate, particularly other triglycerides that may also be isotopically labeled or consist of different fatty acid chains. Here are some notable examples:

Compound NameStructure/DescriptionUnique Features
Glyceryl trihexadecanoateStandard triglyceride with three hexadecanoic acidsNo isotopic labeling; commonly found in fats
Glyceryl tri(palmitate)-1-13CSimilar structure but with palmitic acidContains carbon-13 isotope; used for metabolic studies
Glyceryl trioleateContains three oleic acid chainsDifferent fatty acid composition; commonly used in food products
Glyceryl trilinoleateContains three linoleic acid chainsRich in polyunsaturated fats; different health benefits

Glyceryl-2-13C trihexadecanoate's uniqueness lies primarily in its specific isotopic labeling at the second carbon position of glycerol, which allows for detailed metabolic tracking that other similar compounds may not provide .

Glyceryl-2-13C trihexadecanoate represents a specialized isotopically-labeled triglyceride compound with the systematic IUPAC name 2,3-di(hexadecanoyloxy)(2-13C)propyl hexadecanoate [1] [2]. The molecular architecture consists of a glycerol backbone where the central carbon atom at the sn-2 position is enriched with the carbon-13 isotope, and each of the three hydroxyl groups is esterified with hexadecanoic acid (palmitic acid) chains [1] . This compound is also commonly referred to as tripalmitin-glyceryl-2-13C, reflecting its derivation from the well-known triglyceride tripalmitin [1] .

The molecular formula is C51H98O6 with a molecular weight of 808.3 g/mol, representing a mass increase of one atomic mass unit compared to the unlabeled tripalmitin due to the incorporation of the heavier carbon-13 isotope [1] [2]. The compound is assigned CAS registry number 287111-33-5 [1] [2]. The structural representation can be expressed through the isomeric SMILES notation: CCCCCCCCCCCCCCCC(=O)OC13CHOC(=O)CCCCCCCCCCCCCCC, which explicitly indicates the position of the carbon-13 label [1].

The InChI Key for this compound is PVNIQBQSYATKKL-KRXTUEGCSA-N, providing a unique identifier for database searches and chemical informatics applications [1]. The compound exhibits the characteristic ester functional groups typical of triglycerides, with three ester linkages connecting the fatty acid chains to the glycerol backbone .

Table 1: Basic Molecular Properties

PropertyValueReference
IUPAC Name2,3-di(hexadecanoyloxy)(2-13C)propyl hexadecanoate [1] [2]
Common NameGlyceryl-2-13C trihexadecanoate / Tripalmitin-glyceryl-2-13C [1]
CAS Registry Number287111-33-5 [1] [2]
Molecular FormulaC51H98O6 (with 13C at position 2) [1] [2]
Molecular Weight808.3 g/mol [1] [2]
Isotopic Mass ShiftM+1 [1]
Isotopic Purity99 atom % 13C [1] [4]
Chemical Purity≥98% [1] [4]

Physical Properties

Glyceryl-2-13C trihexadecanoate presents as a white crystalline solid or powder at room temperature [5] [6]. The compound exhibits a melting point range of 64-66°C, which is consistent with literature values for tripalmitin and reflects the crystalline polymorphic behavior typical of saturated triglycerides [1] [4] [7]. This melting point corresponds to one of the polymorphic forms of the compound, as triglycerides can exist in multiple crystal forms with different thermal properties [8] [9].

The compound demonstrates typical lipid solubility characteristics, being insoluble in water but readily soluble in organic solvents such as chloroform, diethyl ether, and benzene [10]. This amphipathic nature is characteristic of triglycerides and is essential for their biological functions and analytical applications. The density of related tripalmitin compounds has been reported as approximately 0.875 g/cm³ at 70°C [5] [11].

For storage and handling purposes, the compound requires refrigeration at -20°C to maintain stability and prevent degradation [1] [4]. It is classified as a combustible solid (Storage Class 11) according to standard chemical classification systems [1] [4]. The flash point is not applicable due to the solid nature of the compound at standard conditions [1] [4].

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid [1] [4]
AppearanceWhite powder/crystalline solid [5] [6]
Melting Point64-66°C (literature) [1] [4] [7]
Storage Temperature-20°C [1] [4]
Storage Class11 - Combustible Solids [1] [4]
Flash PointNot applicable [1] [4]
Solubility in WaterInsoluble [10]
Solubility in Organic SolventsSoluble in chloroform, ether, benzene [10]

Chemical Reactivity and Stability

Glyceryl-2-13C trihexadecanoate demonstrates excellent chemical stability under recommended storage and handling conditions [12] [13] [14]. The compound exhibits typical ester stability characteristics and does not undergo spontaneous decomposition when stored properly at low temperatures. Thermal stability studies indicate that no decomposition occurs when the compound is used according to standard specifications [14].

The primary chemical incompatibility involves strong oxidizing agents, which should be avoided during storage and handling to prevent unwanted reactions [12] [13] [14]. Under normal conditions, the compound presents no possibility of hazardous reactions and is considered chemically inert [14]. In the event of thermal decomposition, the primary hazardous decomposition products would be carbon oxides (carbon monoxide and carbon dioxide) [14].

The ester bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions, which is a characteristic reaction of triglycerides. This hydrolysis can yield glycerol and the constituent fatty acids (hexadecanoic acid in this case). The isotopic label at the sn-2 position remains stable under normal storage and analytical conditions, maintaining the integrity of the carbon-13 enrichment [15].

The compound is classified as WGK 3 according to German water hazard classifications, indicating a moderate hazard to water [1] [7]. This classification requires appropriate containment and disposal procedures to prevent environmental contamination.

Table 3: Chemical Reactivity and Stability

PropertyValueReference
Chemical StabilityStable under recommended conditions [12] [13] [14]
Thermal StabilityNo decomposition if used per specifications [14]
Incompatible MaterialsStrong oxidizing agents [12] [13] [14]
Hazardous Decomposition ProductsCarbon oxides [14]
Possibility of Hazardous ReactionsNo dangerous reactions known [14]
Storage ConditionsStore at -20°C, protect from oxidizers [1] [4]
WGK Germany ClassificationWGK 3 [1] [7]

Isotopic Properties and 13C Labeling Position

The defining characteristic of glyceryl-2-13C trihexadecanoate is the strategic incorporation of the carbon-13 isotope at the sn-2 position of the glycerol backbone [15]. Carbon-13 is a stable isotope of carbon with a natural abundance of only 1.1%, making it ideal for metabolic tracer studies when artificially enriched [16]. In this compound, the isotopic enrichment level reaches 99 atom % 13C at the labeled position, ensuring minimal interference from natural abundance carbon-13 [1] [4].

The sn-2 position represents the central carbon of the glycerol molecule and is metabolically significant in lipid processing pathways [15]. This specific labeling allows researchers to track the fate of the glycerol backbone during metabolic transformations while maintaining the natural structure and behavior of the triglyceride molecule . The isotopic label results in a mass shift of M+1 in mass spectrometry applications, facilitating analytical detection and quantification [1].

Nuclear magnetic resonance spectroscopy applications benefit significantly from this isotopic labeling, as carbon-13 NMR can provide detailed structural and dynamic information about the labeled position [17] [18]. The carbon-13 nucleus has a spin quantum number of 1/2, making it NMR-active and suitable for detailed spectroscopic analysis [16]. This contrasts with the major isotope carbon-12, which has a spin quantum number of zero and is not detectable by NMR [16].

Mass spectrometry analysis typically shows the compound as an ammonium adduct [M+NH4]+ at m/z 826, which is commonly used for triglyceride analysis in analytical applications [19]. The isotopic purity of 99 atom % 13C ensures reliable quantitative results in metabolic flux analysis studies [17] [18].

Table 4: Isotopic Properties

PropertyValueReference
Labeled Positionsn-2 position (central carbon of glycerol) [15]
IsotopeCarbon-13 (13C) [16]
Natural Abundance of 13C1.1% (natural) [16]
Enrichment Level99 atom % 13C [1] [4]
Mass Spectrometry m/z[M+NH4]+ at m/z 826 [19]
InChI KeyPVNIQBQSYATKKL-KRXTUEGCSA-N [1]
SMILES (Isomeric)CCCCCCCCCCCCCCCC(=O)OC13CHOC(=O)CCCCCCCCCCCCCCC [1]

Stereochemistry and Conformation

The stereochemical aspects of glyceryl-2-13C trihexadecanoate are fundamentally related to the prochiral nature of the glycerol backbone [20] [21]. While glycerol itself is achiral due to the presence of two identical hydroxyl-bearing carbons (C1 and C3), it becomes prochiral when considered in the context of enzymatic reactions that can distinguish between these stereochemically equivalent positions [20] [21].

The stereospecific numbering (sn) system is employed to designate the positions on the glycerol backbone, where sn-1 and sn-3 represent the terminal carbons and sn-2 represents the central carbon where the carbon-13 label is positioned [20]. In the Fischer projection with the secondary hydroxyl group pointing to the left, the carbon atoms are numbered from top to bottom as sn-1, sn-2, and sn-3 [21].

The conformational behavior of glyceryl-2-13C trihexadecanoate follows the established patterns observed in triglyceride polymorphism [22] [23]. Triglycerides can adopt multiple polymorphic forms designated as α (alpha), β' (beta-prime), and β (beta) phases, each with distinct crystalline arrangements and thermal properties [22] [23]. The α-phase typically exhibits a hexagonal packing arrangement with the lowest melting point, while the β-phase represents the most stable form with a triclinic crystal structure [23] [9].

The saturated nature of the hexadecanoic acid chains promotes extended conformations that facilitate close packing in the crystalline state [22]. The three fatty acid chains can adopt various conformational arrangements depending on the crystal form, with the stable β-phase typically showing a bilayered structure where the chains are arranged in parallel [23]. The melting point of 64-66°C observed for this compound likely corresponds to one of the intermediate polymorphic forms rather than the most stable β-phase [8] [9].

The stereochemical configuration at the sn-2 position does not introduce additional chiral centers since the carbon-13 isotope substitution does not change the bonding pattern. However, the isotopic substitution can be detected through advanced analytical techniques and provides a means for tracking molecular transformations in biological systems [24] [17].

Table 5: Comparison with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Isotopic Label PositionMass ShiftReference
Glyceryl-2-13C trihexadecanoate287111-33-5808.3sn-2 glycerol carbonM+1 [1] [2]
Tripalmitin (unlabeled)555-44-2807.3NoneM+0 [5] [25]
Glyceryl tri(palmitate-1-13C)168294-57-3810.3Carbonyl carbons (C=O)M+3 [26]
Glyceryl tri(palmitate-1,2-13C2)N/A813.3Carbonyl + adjacent carbonsM+6 [4]

XLogP3

21.9

Wikipedia

(2-~13~C)Propane-1,2,3-triyl trihexadecanoate

Dates

Modify: 2023-08-16

Explore Compound Types